molecular formula C22H20ClNO5S B11400110 N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11400110
M. Wt: 445.9 g/mol
InChI Key: WDOCCDXXUSBRIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that features a chromene core, a thiolane ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction involving salicylaldehyde and an appropriate diketone under acidic conditions.

    Introduction of the Thiolane Ring: The thiolane ring can be introduced via a cyclization reaction involving a suitable thiol and an alkyl halide.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a nucleophilic substitution reaction using a chlorobenzyl halide and a suitable nucleophile.

    Final Coupling: The final step involves coupling the chromene-thiolane intermediate with the chlorophenyl group under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(3-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving chromene derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The chromene core can interact with various enzymes and receptors, modulating their activity. The thiolane ring may also play a role in binding to specific proteins, enhancing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE: shares structural similarities with other chromene derivatives and thiolane-containing compounds.

Uniqueness

    Chromene Core: Provides unique interactions with biological targets.

    Thiolane Ring: Enhances binding affinity and specificity.

    Chlorophenyl Group: Contributes to the compound’s overall stability and reactivity.

Conclusion

N-[(3-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a versatile compound with potential applications in various scientific fields. Its unique structure allows it to undergo a variety of chemical reactions and interact with specific molecular targets, making it a valuable tool for research and development.

Properties

Molecular Formula

C22H20ClNO5S

Molecular Weight

445.9 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H20ClNO5S/c1-14-5-6-20-18(9-14)19(25)11-21(29-20)22(26)24(17-7-8-30(27,28)13-17)12-15-3-2-4-16(23)10-15/h2-6,9-11,17H,7-8,12-13H2,1H3

InChI Key

WDOCCDXXUSBRIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N(CC3=CC(=CC=C3)Cl)C4CCS(=O)(=O)C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.